(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid
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Overview
Description
Teicoplanin aglycone is a key component of the glycopeptide antibiotic teicoplanin, which is produced by the actinobacterium Actinoplanes teichomyceticus . Teicoplanin is used to treat severe infections caused by multidrug-resistant Gram-positive pathogens . The aglycone is the core structure of teicoplanin, consisting of a heptapeptide backbone that is crucial for its antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of teicoplanin aglycone involves the assembly of a heptapeptide backbone through nonribosomal peptide synthetases (NRPS) . The process includes the incorporation of non-proteinogenic amino acids, such as 3-chloro-β-hydroxytyrosine, into the growing peptide chain . The aglycone is then decorated with sugar residues and an aliphatic side chain to form the mature lipoglycopeptide .
Industrial Production Methods: Teicoplanin is primarily produced through fermentation of Actinoplanes teichomyceticus . The fermentation process is optimized to enhance the yield of teicoplanin, which is then purified to obtain the aglycone . Industrial production also involves genetic and nutritional modifications to improve the efficiency of teicoplanin biosynthesis .
Chemical Reactions Analysis
Types of Reactions: Teicoplanin aglycone undergoes various chemical reactions, including halogenation, glycosylation, and acylation . Halogenation involves the incorporation of chlorine atoms into the tyrosine and β-hydroxytyrosine residues . Glycosylation adds sugar residues to the aglycone, while acylation attaches an aliphatic side chain .
Common Reagents and Conditions:
Halogenation: Chlorination is catalyzed by the enzyme Tei8*.
Glycosylation: Glycosyltransferases such as Tei1, Tei3*, and Tei10* catalyze the transfer of sugar residues.
Acylation: Acyltransferase Tei11* is responsible for attaching the aliphatic side chain.
Major Products: The major products of these reactions are the mature lipoglycopeptide forms of teicoplanin, which exhibit enhanced antibacterial activity .
Scientific Research Applications
Teicoplanin aglycone has several scientific research applications:
Mechanism of Action
Teicoplanin aglycone exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls . It binds to the D-Ala-D-Ala terminus of lipid II, a key precursor in peptidoglycan biosynthesis, thereby preventing the cross-linking of peptidoglycan chains and leading to bacterial cell death . This mechanism is similar to that of vancomycin, another glycopeptide antibiotic .
Comparison with Similar Compounds
Teicoplanin aglycone is unique among glycopeptide antibiotics due to its specific structure and the presence of non-proteinogenic amino acids . Similar compounds include:
Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action but different structural features.
UK-68,597: Another glycopeptide produced by Actinoplanes species, with structural differences in glycosylation patterns.
Teicoplanin aglycone’s unique structure and biosynthetic pathway make it a valuable compound for research and clinical applications.
Properties
Molecular Formula |
C58H45Cl2N7O18 |
---|---|
Molecular Weight |
1198.9 g/mol |
IUPAC Name |
(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C58H45Cl2N7O18/c59-32-9-21-1-7-38(32)84-41-16-26-17-42(51(41)74)85-39-8-4-24(14-33(39)60)50(73)49-57(80)66-48(58(81)82)31-19-28(69)20-37(72)43(31)30-13-23(3-5-35(30)70)45(54(77)67-49)64-56(79)47(26)65-55(78)46-25-11-27(68)18-29(12-25)83-40-15-22(2-6-36(40)71)44(61)53(76)62-34(10-21)52(75)63-46/h1-9,11-20,34,44-50,68-74H,10,61H2,(H,62,76)(H,63,75)(H,64,79)(H,65,78)(H,66,80)(H,67,77)(H,81,82)/t34-,44+,45-,46+,47-,48+,49+,50-/m1/s1 |
InChI Key |
DKVBOUDTNWVDEP-YHXGLDAESA-N |
Isomeric SMILES |
C1[C@@H]2C(=O)N[C@@H](C3=CC(=CC(=C3)OC4=C(C=CC(=C4)[C@@H](C(=O)N2)N)O)O)C(=O)N[C@@H]5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7)[C@H]([C@H]8C(=O)N[C@@H](C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)[C@H](C(=O)N8)NC5=O)O)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl |
Canonical SMILES |
C1C2C(=O)NC(C3=CC(=CC(=C3)OC4=C(C=CC(=C4)C(C(=O)N2)N)O)O)C(=O)NC5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7)C(C8C(=O)NC(C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)C(C(=O)N8)NC5=O)O)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl |
Origin of Product |
United States |
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